Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide

Medicinal Chemistry Physicochemical Profiling SAR Building Blocks

Generic benzohydrazide building blocks lack the steric and electronic profile needed for selective target engagement in LSD1, HDAC, or metal-chelation studies. This compound solves that gap with a unique ortho-isopropylamino/5-chloro substitution pattern delivering three orthogonal functional handles for sequential diversification: • Hydrazide -NH-NH₂ for hydrazone formation • Secondary amine for reductive amination or acylation • Aryl chloride for cross-coupling MW 227.69; predicted LogP ~2.4; 3 HBD / 3 HBA. Enables rapid exploration of patentable chemical space inaccessible with simpler analogs. Typically supplied at ≥95% (HPLC). For research use only.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
CAS No. 893727-38-3
Cat. No. B12114965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide
CAS893727-38-3
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(C=C(C=C1)Cl)C(=O)NN
InChIInChI=1S/C10H14ClN3O/c1-6(2)13-9-4-3-7(11)5-8(9)10(15)14-12/h3-6,13H,12H2,1-2H3,(H,14,15)
InChIKeyBUKVGMYYIJBUTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 5-Chloro-2-[(1-methylethyl)amino]-, hydrazide (CAS 893727-38-3): Core Identity & Procurement Profile


Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide (CAS 893727-38-3, molecular formula C10H14ClN3O, molecular weight 227.69 g/mol) is a halogenated N-alkyl-anthranilic acid hydrazide derivative . Its structure features a 5-chloro substituent on the benzoic acid core and an N2-isopropylamino group ortho to the hydrazide functionality, placing it within a distinct subclass of benzohydrazides that combine hydrogen-bond-donating (hydrazide –NH–NH2), hydrogen-bond-accepting (carbonyl, amine), and lipophilic (isopropyl, aryl-Cl) pharmacophoric elements . The compound is catalogued exclusively for research use, with typical vendor-reported purity specifications of ≥95% (HPLC) . This specific substitution pattern differentiates it from common building blocks such as 2-amino-5-chlorobenzohydrazide (CAS 5584-15-6) and positional isomers like 4-chloro-N′-isopropylbenzohydrazide (CAS 19436-42-1), offering a unique steric and electronic profile for structure–activity relationship (SAR) exploration.

Why Generic Benzohydrazide Substitution Is Not a Viable Procurement Strategy for CAS 893727-38-3


Benzohydrazide derivatives are not functionally interchangeable. Even subtle changes in the number, position, and nature of ring substituents can drastically alter the compound's reactivity, binding affinity, and physicochemical properties [1]. The ortho-N-isopropylamino group in the target compound introduces a sterically hindered, secondary amine that modulates both the electron density of the aromatic ring and the conformational freedom of the hydrazide sidechain – features absent in simpler analogs like 2-amino-5-chlorobenzohydrazide (primary amine) or 2-chlorobenzhydrazide (no amino substituent) [1]. Furthermore, the 5-chloro substituent in the target compound provides a specific dipole moment and halogen-bonding potential distinct from the 4-chloro positional isomer [1]. These structural nuances mean that substituting the target compound with a generic benzohydrazide building block risks losing key molecular recognition features in any downstream application, whether as a pharmacophore precursor, metal-chelating ligand, or enzyme inhibitor scaffold. The following quantitative evidence section details the measurable dimensions of this differentiation.

Quantitative Differentiation Evidence for Benzoic Acid, 5-Chloro-2-[(1-methylethyl)amino]-, hydrazide vs. Closest Analogs


Molecular Weight & Heavy Atom Count: Ortho-Isopropylamino Moiety Distinct from Primary Amine Analog

The target compound possesses a molecular weight of 227.69 g/mol and 15 heavy atoms, compared to 185.61 g/mol and 12 heavy atoms for 2-amino-5-chlorobenzohydrazide (CAS 5584-15-6), the closest unsubstituted-amino analog . This difference arises from the N-isopropyl group replacing the primary amine hydrogen atoms. The increased steric bulk and lipophilicity of the isopropyl moiety directly impact membrane permeability predictions, protein-binding pocket complementarity, and metabolic stability profiles in drug-discovery contexts [1]. This is a class-level inference based on established medicinal chemistry principles; direct experimental comparison data between these two specific compounds is not available in the current open literature.

Medicinal Chemistry Physicochemical Profiling SAR Building Blocks

Functional Group Architecture: Concurrent Hydrazide, Secondary Amine, and Aryl Chloride Functionalities

The target compound uniquely presents three synthetically orthogonal functional groups on the same benzoic acid scaffold: (i) a terminal hydrazide (–CONHNH2) capable of condensation with carbonyls to form hydrazones; (ii) a secondary isopropylamino group (–NHCH(CH3)2) that can serve as a hydrogen-bond donor or be further alkylated/acylated; and (iii) an aryl chloride at the 5-position amenable to nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling [1]. This trifunctional architecture contrasts with the simpler, bifunctional 4-chloro-N′-isopropylbenzohydrazide (CAS 19436-42-1), which lacks the ortho-amino substituent and thus has reduced versatility for sequential derivatization [1]. Quantitative reactivity differentiation is inferred from the distinct synthetic handles available; direct kinetic data are not published.

Chemical Biology Fragment-Based Drug Design Coordination Chemistry

Chlorine Substitution Position: ortho-Amino Electronic Modulation vs. para-Chloro Isomer

The target compound bears the chlorine atom at the 5-position (meta to hydrazide, para to the amino group), creating a distinct electronic push–pull system across the aromatic ring due to the electron-donating ortho-isopropylamino group (+M effect) and the electron-withdrawing chloro substituent (−I effect) . In contrast, 4-chloro-N′-isopropylbenzohydrazide (CAS 19436-42-1) has the chlorine para to the hydrazide without an ortho-amino donor, resulting in a different dipole moment and charge distribution . This electronic difference is predicted to affect binding affinity to protein targets that exploit π-stacking or halogen-bonding interactions; quantitative experimental binding data for the target compound are not yet reported in the literature.

Electronic Effects QSAR Halogen Bonding

Hydrogen-Bond Donor/Acceptor Count: Differentiating Factor in Supramolecular Assembly

The target compound contains 3 hydrogen-bond donors (hydrazide –NH2, hydrazide –NH–, secondary amine –NH–) and 3 acceptors (carbonyl O, hydrazide N, amine N) . The simpler analog 2-chlorobenzhydrazide (CAS 5814-05-1) offers only 2 donors and 2 acceptors, lacking the additional H-bonding capacity conferred by the ortho-isopropylamino group . This increased H-bonding potential directly translates into a higher predicted polar surface area (PSA) and potentially stronger, more directional intermolecular interactions in both solid-state packing and protein–ligand complexes . The difference is quantitatively expressed through the polar surface area: the target compound is predicted to have a PSA of approximately 81–84 Ų, whereas 2-chlorobenzhydrazide has a PSA of approximately 55 Ų (calculated).

Crystal Engineering Supramolecular Chemistry Pharmacophore Modeling

High-Value Application Scenarios for Benzoic Acid, 5-Chloro-2-[(1-methylethyl)amino]-, hydrazide Based on Evidenced Differentiation


Focused Library Synthesis for Kinase or Epigenetic Target Lead Optimization

When constructing a library of benzohydrazide-based inhibitors targeting enzymes such as LSD1 or histone deacetylases, the unique combination of an ortho-isopropylamino group and a 5-chloro substituent in the target compound provides a distinct steric and electronic profile not achievable with 2-amino-5-chlorobenzohydrazide or 4-chloro positional isomers [1]. Researchers can exploit the three orthogonal functional handles for sequential diversification: hydrazone formation at the hydrazide, reductive amination or acylation at the secondary amine, and cross-coupling at the aryl chloride. This enables the rapid generation of complex, patentable chemical space around the benzohydrazide core [1].

Metal-Chelating Ligand Design for Bioinorganic or Catalytic Applications

The elevated hydrogen-bond donor/acceptor count (3 HBD, 3 HBA) and the presence of a soft nitrogen donor (hydrazide) alongside a harder carbonyl oxygen make the target compound a versatile ligand candidate for transition metal coordination . Compared to 2-chlorobenzhydrazide, the additional secondary amine offers a third coordination site, potentially enabling tridentate N,N,O-chelation modes that simpler benzohydrazides cannot support. This is particularly relevant for designing Cu(II) or Fe(III) complexes for antiparasitic or catalytic applications, where the increased chelate effect translates into higher thermodynamic stability .

Physicochemical Property Optimization in CNS or Anti-Infective Drug Discovery

The intermediate molecular weight (227.69 g/mol) and moderate predicted lipophilicity of the target compound position it favorably within CNS MPO (multiparameter optimization) or anti-infective property space . The additional steric bulk from the N-isopropyl group (ΔMW +42 g/mol vs. the primary amine analog) can be exploited to fine-tune LogD and reduce hERG liability while maintaining a PSA above 80 Ų, a threshold often associated with improved oral absorption and reduced efflux [1]. This makes the target compound a more advanced starting point for lead optimization compared to the smaller, more hydrophilic 2-amino-5-chlorobenzohydrazide.

Chemical Probe Development for Halogen-Bonding Interaction Studies

The 5-chloro substituent in the target compound, positioned para to the electron-donating isopropylamino group, creates a polarized C–Cl bond with enhanced σ-hole potential for halogen bonding . This electronic environment is distinct from that in 4-chloro-N′-isopropylbenzohydrazide, where the chlorine lacks an adjacent electron-donating substituent. The target compound thus serves as a useful chemical probe for studying structure–activity relationships where halogen bonding to a protein backbone carbonyl or a structured water molecule is hypothesized to contribute to binding affinity .

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